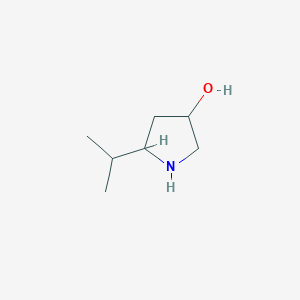

5-(Propan-2-yl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

5-propan-2-ylpyrrolidin-3-ol |

InChI |

InChI=1S/C7H15NO/c1-5(2)7-3-6(9)4-8-7/h5-9H,3-4H2,1-2H3 |

InChI Key |

DKVOCZOSQQNGBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(CN1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Propan 2 Yl Pyrrolidin 3 Ol and Its Analogs

Stereoselective Synthesis Approaches

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is paramount. This section explores various stereoselective strategies for the synthesis of 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300).

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been widely applied in the synthesis of a variety of chiral compounds, including pyrrolidine (B122466) derivatives.

While specific examples detailing the use of N-propionylated pyrrolidine derivatives in the synthesis of this compound are not extensively documented, the underlying principles of chiral auxiliary-mediated synthesis are broadly applicable. The N-acyl group, such as a propionyl group, attached to a chiral pyrrolidine derivative can effectively control the facial selectivity of reactions at a prochiral center. For instance, chiral oxazolidinones, popularized by David Evans, can be acylated and subsequently undergo highly diastereoselective alkylation or aldol (B89426) reactions.

A general approach would involve the attachment of a chiral auxiliary to an achiral precursor. The inherent chirality of the auxiliary then directs the stereoselective formation of new stereocenters. For the synthesis of this compound, one could envision a strategy starting with an achiral nitrogen-containing substrate. Attachment of a chiral auxiliary, followed by a series of transformations to construct the pyrrolidine ring and introduce the propan-2-yl and hydroxyl groups, would lead to a diastereomerically enriched product. The final step would be the cleavage of the chiral auxiliary.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Reference |

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | |

| Pseudoephedrine Amides | Asymmetric alkylations | |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations | wikipedia.org |

| (S)-(-)-1-Phenylethylamine | Asymmetric synthesis of amines | sigmaaldrich.com |

Aldol reactions are powerful carbon-carbon bond-forming reactions that can generate two new stereocenters simultaneously. When a chiral auxiliary is employed, the stereochemical outcome of the aldol reaction can be effectively controlled. For instance, N-acylated oxazolidinones can be converted to their corresponding boron enolates, which then react with aldehydes in a highly diastereoselective manner. The stereochemistry of the resulting β-hydroxy carbonyl compound is dictated by the Zimmerman-Traxler transition state model, where the bulky substituent on the chiral auxiliary effectively shields one face of the enolate.

In the context of synthesizing this compound, a retrosynthetic analysis might involve an intramolecular aldol-type cyclization of a linear precursor containing a chiral auxiliary. The stereocenters at C3 and C5 of the pyrrolidine ring could be established in this key step, with the chiral auxiliary directing the formation of the desired diastereomer. Subsequent removal of the auxiliary would furnish the enantiomerically enriched target molecule.

Enantioselective Catalysis in Pyrrolidine Ring Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis compared to the use of stoichiometric chiral auxiliaries. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition-metal catalysis have emerged as powerful tools for the enantioselective synthesis of pyrrolidines.

Organocatalysis, the use of small organic molecules as catalysts, has seen remarkable advancements in recent years. Proline and its derivatives are often employed as catalysts in asymmetric reactions. dntb.gov.ua For example, a highly enantioselective route to 3-substituted proline derivatives has been developed through an organocatalytic asymmetric 5-hydroxypyrrolidine synthesis. dntb.gov.ua This type of methodology could be adapted for the synthesis of this compound. A plausible approach would involve the reaction of an α-amino aldehyde with an enolizable carbonyl compound in the presence of a chiral organocatalyst, leading to the formation of the pyrrolidine ring with high enantioselectivity.

Transition-metal catalysis also provides a versatile platform for the enantioselective synthesis of pyrrolidines. For instance, a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines has been achieved via an organocatalytic dynamic kinetic resolution cascade, which could be applicable to the synthesis of analogs of the target compound. nih.gov

Strategies for Controlling Stereochemistry at Pyrrolidine Ring Carbons and the Propan-2-yl Moiety

Achieving control over the relative and absolute stereochemistry of all stereocenters in this compound is a key challenge. The stereocenter at the C5 position, bearing the propan-2-yl group, and the stereocenter at the C3 position, with the hydroxyl group, can exist in four possible stereoisomeric forms.

One effective strategy involves the use of a substrate-controlled diastereoselective reaction. For example, a precursor with a pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions. In the synthesis of a close analog, 4-(hydroxymethyl)-5-isopropylpyrrolidin-3-ol, a stereoselective reduction of a 2,3-dioxo-pyrrolidine precursor was employed. orientjchem.org The use of NaBH4/AcOH led to the formation of the trans-configured product, demonstrating control over the relative stereochemistry of the hydroxyl and isopropyl groups. orientjchem.org

Another approach is to utilize a catalyst-controlled reaction where the chiral catalyst dictates the stereochemical outcome. In such cases, the choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity.

Multicomponent Reaction (MCR) Strategies for Pyrrolidin-3-one/ol Synthesis

Multicomponent reactions (MCRs) are convergent chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. researchgate.net These reactions are highly atom-economical and offer a rapid and efficient way to build molecular complexity. researchgate.net MCRs have been successfully employed in the synthesis of a wide variety of heterocyclic compounds, including pyrrolidines.

A multifaceted approach combining an MCR with subsequent transformations has been used to synthesize new pyrrolidine-based iminosugars. orientjchem.org The key step in this strategy is the construction of a highly functionalized pyrrolidine ring skeleton through an MCR. This approach could be adapted for the synthesis of this compound. For instance, a three-component reaction of an aldehyde, an amine, and a 1,3-dicarbonyl compound could be envisioned to construct a pyrrolidin-3-one precursor. A diastereoselective synthesis of pyrrolidines has been achieved via a Yb(OTf)3 catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters, which yields products with a cis relationship between the substituents at the 2- and 5-positions. nih.govorganic-chemistry.org

Following the MCR, a stereoselective reduction of the resulting pyrrolidin-3-one would furnish the desired this compound. The choice of reducing agent and reaction conditions would be critical in controlling the stereochemistry of the newly formed hydroxyl group. For example, the stereoselective reduction of 2,3-dioxo-pyrrolidines has been shown to yield trans-configured products. orientjchem.org

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

| Reaction Name/Type | Components | Product Type | Reference |

| [3+2] Cycloaddition | Azomethine ylide, alkene | Substituted pyrrolidine | researchgate.net |

| Yb(OTf)3 catalyzed three-component reaction | Aldehyde, amine, 1,1-cyclopropanediester | cis-2,5-disubstituted pyrrolidine | nih.govorganic-chemistry.org |

| Passerini Reaction | Isocyanide, aldehyde, carboxylic acid | α-Acyloxy carboxamide | mdpi.com |

| Ugi Reaction | Isocyanide, aldehyde, amine, carboxylic acid | α-Acylamino carboxamide | mdpi.com |

Cyclization Reactions in the Formation of Pyrrolidine Skeletons

The construction of the five-membered pyrrolidine ring is most commonly achieved through cyclization reactions, where an acyclic precursor is transformed into the cyclic product. These strategies are fundamental to the synthesis of substituted pyrrolidines and can be broadly categorized into intra- and intermolecular pathways.

Intra- and Intermolecular Cyclization Pathways

Intramolecular cyclization involves the formation of a bond within a single molecule to close the ring. This is a powerful strategy for establishing the pyrrolidine skeleton. Common methods include the cyclization of 1,4-amino alcohols under acidic or basic conditions, the ring closure of haloamines, and the reductive cyclization of nitro-aldehydes or nitro-ketones. For instance, a convenient enantioselective synthesis of the antibiotic Anisomycin features a key step where the cyclization of an alcohol using sodium hydride in DMF affords the Boc-protected pyrrolidine core. Radical cyclizations, where a radical intermediate attacks another part of the molecule, also provide an effective route to pyrrolidin-3-ols.

Intermolecular cyclization, conversely, involves the reaction of two or more separate components to build the ring in a single step. The most prominent of these is the [3+2] cycloaddition reaction. This method, particularly the 1,3-dipolar cycloaddition between an azomethine ylide (the three-atom component) and an alkene or alkyne (the two-atom component), is extensively used for the synthesis of highly functionalized pyrrolidines. This approach offers excellent control over regio- and stereoselectivity, which is crucial for the synthesis of complex chiral molecules.

| Cyclization Strategy | Description | Key Features |

| Intramolecular Amino Alcohol Cyclization | An acyclic precursor containing a hydroxyl group and an amine separated by a four-carbon chain cyclizes under acidic or basic conditions. | Direct formation of the pyrrolidine ring. Stereochemistry can be controlled by the precursor. |

| Intramolecular Radical Cyclization | A carbon-centered radical generated on an acyclic precursor adds to an internal double bond (C=C or C=O) to form the five-membered ring. | Effective for creating complex structures; proceeds under mild, neutral conditions. |

| Intermolecular [3+2] Cycloaddition | An azomethine ylide reacts with a dipolarophile (e.g., an alkene) to form the pyrrolidine ring. | Highly versatile and stereoselective. Allows for the introduction of diverse substituents. |

| N-Heterocyclization of Amines with Diols | A primary amine reacts with a 1,4-diol in the presence of an Iridium catalyst to form the pyrrolidine ring. | An efficient "borrowing hydrogen" methodology that generates water as the only byproduct. |

Lactam Formation Strategies for Pyrrolidinones

Pyrrolidinones, also known as γ-lactams, are cyclic amides that serve as crucial intermediates in the synthesis of pyrrolidines and their derivatives, including this compound. The lactam can be readily reduced to the corresponding pyrrolidine. The synthesis of these lactams often relies on intramolecular cyclization of linear precursors, such as γ-amino acids.

Several strategies have been developed for the efficient synthesis of pyrrolidinones. These include:

Amine attack on a carboxylic acid derivative : This is a classic and direct method where the amine group of a γ-amino acid or ester attacks the carbonyl group to form the amide C-N linkage.

Reductive Amination/Cycloamidation : A one-pot reaction involving keto acids and an amine source can provide 5-substituted pyrrolidin-2-ones.

Metal-Catalyzed Cyclizations : Transition metals like palladium and iridium can catalyze the cyclization of unsaturated amides to form lactams with high efficiency and selectivity. For example, an iridium(III)-catalyzed intramolecular C(sp³)–H amidation reaction provides a direct route to optically enriched γ-lactams under mild conditions.

Radical Cyclizations : Carboxamide radicals can cyclize onto an alkene to create the pyrrolidinone structure.

Organocatalytic and Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. Both organocatalysis and metal catalysis have been extensively applied to the synthesis of pyrrolidine scaffolds.

Organocatalytic Routes: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic and expensive metals. Chiral pyrrolidines, particularly proline and its derivatives like diarylprolinol silyl ethers, are among the most successful classes of organocatalysts. These catalysts can promote a variety of reactions, including aldol reactions, Michael additions, and Mannich reactions, to construct acyclic precursors with high enantioselectivity. These precursors can then undergo cyclization to yield highly enantioenriched 3,5-disubstituted pyrrolidines.

Metal-Catalyzed Routes: Transition metal catalysis offers a broad array of transformations for pyrrolidine synthesis. Different metals can enable unique reaction pathways:

Iridium Catalysis : Chiral iridium complexes have been used to catalyze the annulation of racemic diols with primary amines, providing direct access to a wide range of enantioenriched pyrrolidines.

Copper Catalysis : Copper catalysts are effective for the intramolecular amination of unactivated C(sp³)-H bonds, allowing for the direct formation of the pyrrolidine ring from a linear amine with excellent regio- and chemoselectivity.

Rhodium Catalysis : Rhodium catalysts can be used with O-benzoylhydroxylamines as alkyl nitrene precursors to synthesize various pyrrolidines in very good yields.

Cobalt Catalysis : Cobalt complexes can catalyze chemodivergent syntheses of pyrrolidines from levulinic acid and aromatic amines under hydrosilylation conditions.

| Catalyst Type | Metal/Organocatalyst | Reaction Type | Advantages |

| Organocatalyst | Proline / Cinchona Alkaloid Amine | Asymmetric Cyclization / Aldol Reaction | Metal-free, high enantioselectivity, environmentally benign. |

| Metal Catalyst | Iridium (Ir) | Borrowing Hydrogen Annulation | High atom economy, produces water as a byproduct. |

| Metal Catalyst | Copper (Cu) | Intramolecular C-H Amination | High functional group tolerance, excellent regioselectivity. |

| Metal Catalyst | Rhodium (Rh) | Nitrene Insertion | Efficient formation of C-N bonds under mild conditions. |

Sustainable and Green Chemistry Approaches in Pyrrolidin-3-ol Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing more environmentally friendly synthetic methods. This includes minimizing the use of hazardous solvents and reducing energy consumption.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a core tenet of green chemistry. This approach reduces waste, simplifies purification, and can sometimes accelerate reaction rates. Mechanochemical methods, such as grinding reactants together in a mortar and pestle or using a ball mill, have emerged as powerful solvent-free techniques. Several organocatalytic reactions for the synthesis of pyrrolidine precursors, such as aldol and Michael additions, have been successfully performed under solvent-free conditions, often with improved stereoselectivity and shorter reaction times compared to solution-based protocols.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. By using microwave irradiation to heat the reaction mixture, this technique can dramatically reduce reaction times from hours to minutes, often leading to increased yields and cleaner reaction profiles. MAOS has been successfully applied to various steps in pyrrolidine synthesis, including 1,3-dipolar cycloadditions and the N-alkylation of the pyrrolidine ring. The rapid and controlled heating provided by microwaves supports the modern push for more efficient and sustainable chemical processes.

| Green Chemistry Approach | Description | Examples in Pyrrolidine Synthesis | Benefits |

| Solvent-Free Grinding | Reactants are ground together in the absence of a solvent, often with a catalytic amount of a base or organocatalyst. | Pyrrolidine-catalyzed tandem aldol condensation and Michael addition. | Reduced solvent waste, simplified workup, enhanced reaction rates. |

| Microwave-Assisted Synthesis | Microwave irradiation is used as an energy source to rapidly heat the reaction mixture. | 1,3-dipolar cycloadditions, N-alkylation of pyrrolidines, iminyl radical cyclizations. | Drastically reduced reaction times, improved yields, cleaner product formation. |

| Ultrasound Irradiation | Ultrasound is used to promote a one-pot multicomponent synthesis of substituted pyrrolin-2-ones. | Synthesis of pyrrolidinone derivatives using citric acid as a green catalyst in ethanol. | Short reaction times, excellent yields, clean reaction profile, easy work-up. |

In Depth Stereochemical and Conformational Analysis

Chirality and Stereoisomerism of the Pyrrolidin-3-ol System

Absolute Configuration Determination (R/S Designation)

The absolute configuration of each chiral center in 5-(propan-2-yl)pyrrolidin-3-ol (B6148300) is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. Each of the four groups attached to a stereocenter is ranked based on atomic number. For the carbon at position 3 (C3), the attached groups are the hydroxyl group (-OH), the hydrogen atom (-H), and two carbon atoms of the pyrrolidine (B122466) ring. Similarly, for the carbon at position 5 (C5), the attached groups are the isopropyl group (-CH(CH₃)₂), a hydrogen atom (-H), and two carbon atoms of the pyrrolidine ring.

The determination of the R or S configuration involves orienting the molecule so that the lowest priority group (typically hydrogen) is pointing away from the viewer. The sequence of the remaining three groups from highest to lowest priority is then determined. A clockwise sequence corresponds to an R configuration, while a counter-clockwise sequence indicates an S configuration. wikipedia.org The specific (R) or (S) designation at both C3 and C5 will define the unique stereoisomer. For instance, possible configurations include (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R).

Diastereomeric and Enantiomeric Purity Assessment

Given the existence of multiple stereoisomers, assessing the diastereomeric and enantiomeric purity of a sample of this compound is crucial. Diastereomers, which are stereoisomers that are not mirror images of each other, can arise from the different combinations of R and S configurations at the two stereocenters. Enantiomers are non-superimposable mirror images. libretexts.org

Several analytical techniques are employed to determine the purity of these stereoisomers:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating enantiomers. By using a chiral stationary phase, the different enantiomers interact with the column material differently, leading to different retention times. redalyc.orggoogle.com For example, Chiralcel columns are often used for the enantiomeric separation of similar pyrrolidine derivatives. redalyc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot distinguish between enantiomers, it can be used to differentiate diastereomers due to their different chemical environments, which result in distinct NMR spectra. Chiral shift reagents or chiral solvating agents can be added to an NMR sample to induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric excess.

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify enantiomers and diastereomers. google.com

X-ray Crystallography: This technique provides the definitive absolute configuration of a crystalline compound. researchgate.net

The successful synthesis of a specific stereoisomer often relies on stereoselective synthetic methods, such as kinetic resolution or the use of chiral catalysts. rsc.orgnih.gov Dynamic kinetic resolution is a particularly powerful technique that can theoretically convert a racemic mixture into a single enantiomer with a high yield. rsc.orgpkusz.edu.cn

Conformational Preferences and Dynamics

The non-planar nature of the pyrrolidine ring leads to complex conformational behavior, which is further influenced by the substituents. nih.gov

Ring Puckering and Conformational Isomerism of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not flat and adopts puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry) forms. In the envelope conformation, four of the ring atoms are in a plane, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. nih.gov

The specific pucker of the pyrrolidine ring in this compound is influenced by the stereochemistry and steric bulk of the isopropyl and hydroxyl groups. These substituents will preferentially occupy pseudo-equatorial positions to minimize steric interactions. researchgate.net The puckering of the ring is a dynamic process, and the ring can rapidly interconvert between different conformations. This phenomenon is often referred to as pseudorotation. nih.govunipa.it

Rotational Barriers and Dynamic Stereochemistry Studies

The rotation around the single bonds within the this compound molecule, particularly the C-N and C-C bonds of the ring and the bond connecting the isopropyl group, is subject to rotational barriers. These barriers arise from steric and electronic interactions between adjacent groups. The study of these dynamic processes falls under the realm of dynamic stereochemistry. pageplace.de

Techniques such as dynamic NMR spectroscopy can be used to study these rotational barriers. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for conformational interconversions. csic.es The rates of these interconversions provide insight into the flexibility and conformational stability of the molecule.

Influence of Substituents on Conformational Landscape

The substituents on the pyrrolidine ring play a critical role in defining its conformational landscape. acs.org

Isopropyl Group: As a bulky substituent, the isopropyl group at C5 will have a strong preference for a pseudo-equatorial orientation to minimize steric strain. This preference will significantly influence the puckering of the pyrrolidine ring.

The interplay between the steric demands of the isopropyl group and the electronic and hydrogen-bonding capabilities of the hydroxyl group will determine the most stable conformation of each diastereomer of this compound. Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are essential tools for elucidating these complex conformational preferences. researchgate.net

Spectroscopic Probes for Conformational Analysis

To unravel the conformational dynamics and determine the absolute configuration of this compound, a combination of sophisticated spectroscopic methods is employed. Dynamic Nuclear Magnetic Resonance (D-NMR) and Electronic Circular Dichroism (ECD) are particularly powerful tools for these purposes.

Dynamic Nuclear Magnetic Resonance (D-NMR) Studies

Dynamic Nuclear Magnetic Resonance (D-NMR) is a crucial technique for investigating the conformational dynamics of flexible molecules like this compound in solution. The pyrrolidine ring is not static; it undergoes rapid conformational changes, primarily ring puckering and, depending on the N-substituent, nitrogen inversion. These processes often occur at a rate that is comparable to the NMR timescale, leading to temperature-dependent changes in the NMR spectrum.

At ambient temperatures, if the rate of conformational exchange is fast, the NMR spectrum shows averaged signals for the ring protons. However, as the temperature is lowered, the rate of this exchange slows down. When the exchange rate becomes sufficiently slow, the distinct signals for the individual conformers can be resolved. This phenomenon is known as decoalescence. By analyzing the NMR spectra at various temperatures, from the fast-exchange region through the coalescence point to the slow-exchange region, it is possible to determine the thermodynamic and kinetic parameters of the conformational equilibria.

For the pyrrolidine ring in this compound, the primary dynamic process is pseudorotation between various envelope and twist (or twisted-half-chair) conformations. The substituents at C3 (hydroxyl) and C5 (isopropyl) influence the energy landscape of this pseudorotational pathway, favoring certain conformations where steric hindrance is minimized. For instance, conformations that place the bulky isopropyl group in a pseudo-equatorial position are generally expected to be more stable.

Variable-temperature NMR studies on analogous N-substituted pyrrolidines have been used to quantify the energy barriers for these processes. researchgate.net For example, the free energy of activation (ΔG‡) for ring inversion can be calculated from the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging sites in the slow-exchange limit. While specific D-NMR data for this compound is not extensively published, studies on similar systems, such as β-proline oligopeptides containing substituted pyrrolidine rings, have determined energy barriers for ring puckering to be in the range of 10-12 kcal/mol. frontiersin.org A hypothetical D-NMR study on this compound would aim to quantify these barriers, providing a detailed picture of its conformational flexibility in solution.

Illustrative Data from D-NMR Analysis for a Pyrrolidine Derivative

| Dynamic Process | Coalescence Temp. (T_c) | ΔG‡ (kcal/mol) | Major Conformer Population (at 298 K) |

|---|---|---|---|

| Ring Puckering | ~250 K | ~11.5 | Cγ-endo (puckering at C3) |

| Nitrogen Inversion* | ~220 K | ~10.2 | Equatorial N-H |

Note: Nitrogen inversion is typically rapid for secondary amines unless slowed by specific solvent or electronic effects.

Electronic Circular Dichroism (ECD) for Configuration and Conformation Analysis

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub It is an exceptionally powerful method for determining the absolute configuration (R/S) of stereogenic centers and can also provide insights into the preferred solution-state conformation. ull.esmtoz-biolabs.com Since enantiomers produce mirror-image ECD spectra, a comparison between an experimental spectrum and a theoretically calculated spectrum allows for an unambiguous assignment of the absolute configuration. iucr.orgnih.gov

The modern approach to ECD analysis involves a multi-step computational process:

Conformational Search: A thorough search for all low-energy conformers of a specific stereoisomer (e.g., (3R,5R)) is performed using molecular mechanics or density functional theory (DFT).

Geometry Optimization and Energy Calculation: The geometries of these conformers are optimized at a higher level of theory, and their relative energies are calculated to determine their population according to the Boltzmann distribution.

ECD Spectra Calculation: Time-dependent DFT (TD-DFT) is used to calculate the individual ECD spectrum for each significant conformer. acs.orgbeilstein-journals.org

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted populations to generate the final theoretical ECD spectrum for that stereoisomer. acs.org

This theoretical spectrum is then compared with the experimental ECD spectrum measured on the actual sample. A good match confirms the absolute configuration of the compound. iucr.orgresearchgate.net This combined experimental and computational approach has become the gold standard for assigning the absolute configuration of complex chiral molecules, including various pyrrolidine derivatives. sci-hub.seresearchgate.netresearchgate.net

Illustrative ECD Data and Computational Parameters for a Chiral Pyrrolidinol

| Stereoisomer | Experimental λ_max (nm) (Δε) | Calculated λ_max (nm) (Δε) | Key Electronic Transitions |

|---|---|---|---|

| (3R,5R) | 215 (+3.1) | 218 (+2.8) | n -> σ* (N, O) |

| (3S,5S) | 215 (-3.0) | 218 (-2.9) | n -> σ* (N, O) |

Note: Data is illustrative. The sign of the Cotton effect (Δε) is crucial for configurational assignment. Calculations are typically performed using DFT methods like B3LYP or ωB97XD with a suitable basis set.

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300). It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Elucidation of Complex Spin Systems and Coupling Networks

The proton (¹H) NMR spectrum of this compound is expected to exhibit several distinct spin systems. The protons on the pyrrolidine (B122466) ring, coupled with the propan-2-yl substituent, create a complex network of signals. The methine proton of the isopropyl group would appear as a multiplet due to coupling with the two diastereotopic methyl groups and the adjacent proton on the pyrrolidine ring. The protons on the pyrrolidine ring itself would present a series of overlapping multiplets, further complicated by the presence of the hydroxyl group and the stereochemistry at the C3 and C5 positions. The analysis of coupling constants (J-values) would be crucial in determining the dihedral angles between adjacent protons, thereby helping to deduce the relative stereochemistry of the substituents.

2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unravel the complex ¹H NMR spectrum and confirm the carbon framework, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, correlations would be observed between the methine proton of the isopropyl group and its methyl protons, as well as with the H5 proton of the pyrrolidine ring. Similarly, correlations between the protons on the pyrrolidine ring (H2, H3, H4, and H5) would establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be expected from the isopropyl methyl protons to the isopropyl methine carbon and to the C5 carbon of the pyrrolidine ring.

A hypothetical table of expected NMR data is presented below.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H2 | Multiplet | ~45-55 | C3, C4, C5 |

| H3 | Multiplet | ~65-75 | C2, C4, C5 |

| H4 | Multiplet | ~25-35 | C2, C3, C5 |

| H5 | Multiplet | ~55-65 | C2, C4, Isopropyl CH |

| Isopropyl CH | Multiplet | ~25-35 | Isopropyl CH₃, C5 |

| Isopropyl CH₃ | Doublet | ~20-25 | Isopropyl CH, C5 |

| OH | Broad Singlet | - | C3 |

| NH | Broad Singlet | - | C2, C5 |

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative NMR (qNMR) serves as a powerful method for determining the concentration or purity of a sample without the need for a calibration curve specific to the analyte. By integrating the signal of a specific proton in this compound against a known concentration of an internal standard, the exact amount of the compound in a reaction mixture can be determined. This is invaluable for monitoring the progress of a synthesis in real-time and for accurately calculating the reaction yield.

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LCMS)

Mass spectrometry techniques provide essential information about the molecular weight and elemental composition of a compound, as well as its purity.

Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula with high confidence, distinguishing it from other isomers. The fragmentation pattern observed in the mass spectrum, often obtained through tandem mass spectrometry (MS/MS), provides structural information. Expected fragmentation pathways for this molecule would include the loss of the hydroxyl group, the isopropyl group, or cleavage of the pyrrolidine ring.

| Ion | Calculated m/z |

| [M+H]⁺ | 144.1383 |

| [M+Na]⁺ | 166.1202 |

Purity Assessment and Identification of Reaction Intermediates

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that separates components of a mixture by liquid chromatography before their detection by mass spectrometry. This is a highly sensitive and selective method for assessing the purity of a sample of this compound. It can detect and identify trace impurities, byproducts, and unreacted starting materials. Furthermore, LCMS is instrumental in identifying transient reaction intermediates during the synthesis, providing valuable insights into the reaction mechanism.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.

The key functional groups and their expected vibrational frequencies are:

Alcohol O-H Stretch: The presence of the hydroxyl (-OH) group would result in a strong and typically broad absorption band in the region of 3200-3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding.

Amine N-H Stretch: The secondary amine within the pyrrolidine ring would exhibit a moderate absorption band in the 3300-3500 cm⁻¹ region. This peak can sometimes overlap with the O-H stretching band.

Alkane C-H Stretch: The sp³-hybridized C-H bonds of the isopropyl group and the pyrrolidine ring would produce strong, sharp absorption bands in the 2850-3000 cm⁻¹ region. chemsrc.com

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol would typically appear as a strong band in the 1000-1200 cm⁻¹ range.

N-H Bend: The bending vibration of the N-H bond in the amine may be visible in the 1560-1640 cm⁻¹ region.

C-H Bend: Bending vibrations for the CH₂, and CH₃ groups would be observed in the 1350-1480 cm⁻¹ region.

Expected Infrared Absorption Data for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200–3600 | Strong, Broad |

| Secondary Amine (-NH-) | N-H Stretch | 3300–3500 | Moderate |

| Alkane (CH, CH₂, CH₃) | C-H Stretch | 2850–3000 | Strong |

| Secondary Alcohol | C-O Stretch | 1000–1200 | Strong |

| Secondary Amine | N-H Bend | 1560–1640 | Moderate |

This table represents generalized, expected values. Actual experimental values may vary.

X-ray Diffraction (XRD) Crystallography

Determination of Solid-State Molecular Structure and Absolute Configuration

For this compound, a chiral molecule with at least two stereocenters (at carbons 3 and 5 of the pyrrolidine ring), XRD would be invaluable. A successful crystallographic analysis would elucidate:

Relative Stereochemistry: The spatial orientation of the hydroxyl group and the isopropyl group relative to each other (i.e., whether they are on the same side, cis, or opposite sides, trans, of the pyrrolidine ring).

Ring Conformation: The exact puckering of the five-membered pyrrolidine ring, which typically adopts an "envelope" or "twist" conformation to minimize steric strain.

Absolute Configuration: For an enantiomerically pure sample, anomalous dispersion techniques during XRD analysis can be used to determine the absolute stereochemistry (R or S configuration) at each chiral center. This is often quantified by the Flack parameter, where a value close to zero for the correct enantiomer confirms the assignment. bldpharm.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl group (-OH) is an excellent hydrogen bond donor and acceptor, while the secondary amine (-NH-) acts as both a hydrogen bond donor and acceptor.

An XRD analysis would reveal a network of these interactions, likely forming chains or sheets that hold the molecules together in the crystal lattice. The most probable hydrogen bonds would be:

O-H···O: Between the hydroxyl groups of adjacent molecules.

O-H···N: Between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule.

N-H···O: Between the amine hydrogen of one molecule and the hydroxyl oxygen of another.

N-H···N: Between the amine hydrogen and the nitrogen atom of adjacent molecules.

These hydrogen bonds would define the supramolecular structure and influence the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a preferred method for calculating various molecular properties due to its favorable balance between accuracy and computational cost. For a molecule like 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300), DFT can elucidate its geometric, energetic, and electronic characteristics.

Energetic and Geometric Optimization of Molecular Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the geometric optimization. For the pyrrolidine (B122466) ring, which is a five-membered saturated heterocycle, the structure is non-planar to minimize ring strain. The ring typically adopts one of two low-energy conformations: the "envelope" (C_s symmetry) or the "twist" (C_2 symmetry) form.

Theoretical calculations on the parent pyrrolidine molecule have shown it to have an envelope-puckered structure. The introduction of substituents, such as the isopropyl group at the C5 position and a hydroxyl group at the C3 position, significantly influences the preferred conformation. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely predict bond lengths, bond angles, and dihedral angles for all possible stereoisomers of this compound. nih.gov These calculations would identify the global minimum energy structure by comparing the relative energies of different conformers, providing a detailed picture of the molecule's most probable shape.

Prediction of Molecular Stability and Reactivity Parameters

Once the optimized geometry is obtained, DFT calculations can be used to derive a set of parameters that describe the molecule's stability and reactivity. These global reactivity descriptors are derived from the energies of the frontier molecular orbitals. nih.govscirp.org

Key parameters include:

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A harder molecule is generally less reactive.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are invaluable for predicting how this compound might behave in a chemical reaction, indicating whether it is more likely to act as an electron donor or acceptor.

| Parameter | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Describes the ability to act as an electrophile. |

| Softness (S) | S = 1 / 2η | The reciprocal of hardness, indicating higher reactivity. |

Analysis of Tautomeric Equilibria (e.g., Pyrrol-3-ol vs. Pyrrol-3-one)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For hydroxyl-substituted heterocyclic systems, keto-enol tautomerism is common. In the case of a related unsaturated pyrrole (B145914) system, a 1H-pyrrol-3-ol can exist in equilibrium with its 3H-pyrrol-3-one tautomer. proquest.com

While this compound is saturated, computational methods are crucial for studying the tautomeric equilibria of its potential oxidized or unsaturated analogues. DFT calculations can accurately predict the relative energies of the different tautomeric forms in both the gas phase and in various solvents (using models like the Polarizable Continuum Model, PCM). nih.govrsc.org This allows for the determination of the equilibrium constant (K_T) and prediction of which tautomer is more stable under specific conditions. Such studies have been performed on similar systems like 2-hydroxypyridine/2-pyridone, where the solvent polarity was found to significantly influence the position of the equilibrium. nih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis and Electronic Properties

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO : This orbital acts as the electron donor. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms due to their lone pairs of electrons. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its nucleophilicity. youtube.com

LUMO : This orbital serves as the electron acceptor. The energy of the LUMO (E_LUMO) is associated with the electron affinity and electrophilicity of the molecule. youtube.com

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net

DFT calculations can visualize the spatial distribution of these orbitals and quantify their energy levels, providing a clear picture of the molecule's reactive sites.

| Orbital | Energy (Conceptual Value) | Likely Localization on this compound | Role in Reactivity |

|---|---|---|---|

| HOMO | ~ -6.5 eV | Nitrogen and Oxygen lone pairs | Nucleophilic and electron-donating sites |

| LUMO | ~ +1.5 eV | σ* antibonding orbitals of C-N and C-O bonds | Electrophilic and electron-accepting sites |

| HOMO-LUMO Gap (ΔE) | ~ 8.0 eV | Entire molecule | Indicator of kinetic stability and overall reactivity |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is an indispensable tool for mapping out the detailed steps of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Characterization and Activation Energy Calculations

For any proposed reaction involving this compound, such as N-alkylation, O-acylation, or ring-opening reactions, DFT can be used to model the entire reaction pathway. This involves identifying and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS). nih.govacs.org

A transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. youtube.com By locating the TS, chemists can calculate the activation energy (E_a), which is the energy barrier that must be overcome for the reaction to proceed. nih.govresearchgate.net Computational studies on reactions involving the formation or transformation of the pyrrolidine ring have successfully used DFT to calculate these energy barriers. researchgate.netrsc.org For example, in a cyclization reaction to form a pyrrolidine ring, the activation energy for the key ring-closing step was calculated to be as low as 11.9 kJ/mol under certain conditions. nih.gov This information is critical for understanding reaction kinetics, predicting reaction outcomes, and designing more efficient synthetic routes.

Reactivity and Derivatization Chemistry of the Pyrrolidin 3 Ol Scaffold

Functionalization of the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring of 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300) is a key site for derivatization, readily undergoing reactions to form a wide array of functionalized analogs.

N-Alkylation and N-Acylation Reactions

The nucleophilic nitrogen atom of the pyrrolidine ring is susceptible to alkylation and acylation, enabling the introduction of various substituents.

N-Alkylation reactions typically involve the treatment of this compound with an alkyl halide (such as methyl iodide or benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction efficiency. Common bases include potassium carbonate or triethylamine (B128534), and solvents like acetonitrile (B52724) or dimethylformamide (DMF) are often employed. These reactions proceed via an SN2 mechanism, where the amine nitrogen acts as the nucleophile.

| Reagent | Base | Solvent | Product |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 1-Methyl-5-(propan-2-yl)pyrrolidin-3-ol |

| Benzyl Bromide | Et₃N | DMF | 1-Benzyl-5-(propan-2-yl)pyrrolidin-3-ol |

| Ethyl Bromoacetate | NaHCO₃ | Ethanol | Ethyl 2-(3-hydroxy-5-(propan-2-yl)pyrrolidin-1-yl)acetate |

N-Acylation reactions introduce an acyl group to the pyrrolidine nitrogen, forming an amide linkage. This is commonly achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640). These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. The resulting N-acylated products are generally stable amides.

| Reagent | Base | Solvent | Product |

| Acetyl Chloride | Pyridine | Dichloromethane (B109758) | 1-(3-Hydroxy-5-(propan-2-yl)pyrrolidin-1-yl)ethan-1-one |

| Benzoyl Chloride | Et₃N | THF | (3-Hydroxy-5-(propan-2-yl)pyrrolidin-1-yl)(phenyl)methanone |

| Acetic Anhydride | None | Acetic Acid | 1-(3-Hydroxy-5-(propan-2-yl)pyrrolidin-1-yl)ethan-1-one |

Protecting Group Strategies for the Amine Functionality

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the pyrrolidine nitrogen to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

Common protecting groups for secondary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

Boc Protection: The Boc group is introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine or sodium hydroxide. uchicago.edudaneshyari.com This reaction is typically performed in a solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF). The Boc group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent. uchicago.edudaneshyari.com

Cbz Protection: The Cbz group is installed using benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium carbonate or triethylamine. beilstein-journals.org The Cbz group is stable to acidic and some basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which is a mild and efficient deprotection method.

| Protecting Group Reagent | Base | Solvent | Deprotection Conditions |

| Di-tert-butyl dicarbonate (Boc₂O) | Et₃N | Dichloromethane | Trifluoroacetic acid in Dichloromethane |

| Benzyl Chloroformate (Cbz-Cl) | Na₂CO₃ | Dioxane/Water | H₂, Pd/C in Methanol |

Transformations Involving the Hydroxyl Group at Position 3

The secondary hydroxyl group at the C-3 position of the pyrrolidine ring offers another site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, oxidation, and reduction reactions.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be accomplished by reaction with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction and neutralize the acid byproduct. nih.govnih.gov For example, treatment with acetic anhydride in the presence of pyridine would yield the corresponding acetate (B1210297) ester.

Etherification involves the formation of an ether linkage at the C-3 position. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide).

| Reaction | Reagent | Catalyst/Base | Product |

| Esterification | Acetic Anhydride | Pyridine | 5-(Propan-2-yl)pyrrolidin-3-yl acetate |

| Esterification | Benzoyl Chloride | DMAP | 5-(Propan-2-yl)pyrrolidin-3-yl benzoate |

| Etherification | Methyl Iodide | Sodium Hydride | 3-Methoxy-5-(propan-2-yl)pyrrolidine |

Oxidation and Reduction Chemistry

Oxidation of the secondary alcohol at C-3 can lead to the corresponding ketone, 5-(propan-2-yl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation. Milder, more selective reagents are often preferred to avoid over-oxidation or side reactions with the amine. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is a common and effective method for this purpose. osti.govgoogle.comwikipedia.orgorganic-chemistry.orguwindsor.ca Other reagents such as pyridinium (B92312) chlorochromate (PCC) can also be used.

Reduction of the hydroxyl group to a methylene (B1212753) group, affording 5-(propan-2-yl)pyrrolidine, is a more challenging transformation. It typically requires a two-step process. The hydroxyl group can first be converted into a good leaving group, such as a tosylate, by reaction with tosyl chloride. Subsequent reduction of the tosylate with a hydride source, like lithium aluminum hydride (LiAlH₄), would then yield the deoxygenated product.

Modifications of the Isopropyl Group at Position 5

Direct chemical modification of the isopropyl group at the C-5 position of the pyrrolidine ring is generally challenging due to the unreactive nature of the alkyl C-H bonds. Functionalization would likely require harsh reaction conditions, such as free-radical halogenation, which could lead to a mixture of products and potential degradation of the pyrrolidine ring. Therefore, derivatization at this position is not a common synthetic strategy for this scaffold. More practical approaches to introduce diversity at the C-5 position would involve starting from different precursors during the synthesis of the pyrrolidine ring itself, rather than attempting to modify the existing isopropyl group.

Annulation and Heterocycle Formation via the Pyrrolidine Core

The pyrrolidin-3-ol scaffold, particularly with substitution at the 5-position such as in this compound, offers a versatile platform for the construction of a variety of fused heterocyclic systems. The inherent functionalities of the pyrrolidine ring, including the secondary amine and the hydroxyl group, as well as the potential for oxidation to a ketone, provide multiple reaction sites for annulation and heterocycle formation. These transformations are crucial in medicinal chemistry for the development of novel therapeutic agents.

Synthesis of Fused Pyrazoles

The synthesis of pyrazoles fused to the pyrrolidine core can be envisioned through the reaction of a 1,3-dicarbonyl equivalent derived from the pyrrolidin-3-ol scaffold with hydrazine (B178648) derivatives. A plausible synthetic route would involve the initial oxidation of the hydroxyl group of this compound to the corresponding ketone, 5-(Propan-2-yl)pyrrolidin-3-one. This ketone can then be functionalized at the C4 position to introduce a second carbonyl group or a reactive equivalent, thereby forming a 1,3-dicarbonyl synthon.

For instance, the resulting 5-(Propan-2-yl)pyrrolidin-3-one can undergo a Claisen condensation with a suitable ester, such as diethyl oxalate, to introduce an oxo-ester functionality at the C4 position. Subsequent treatment of this β-ketoester with hydrazine or a substituted hydrazine would lead to the formation of a fused pyrazole (B372694) ring. The regioselectivity of the cyclization would be influenced by the nature of the substituent on the hydrazine and the reaction conditions.

| Starting Material | Reagents | Intermediate | Product | Ref. |

| This compound | 1. Oxidizing agent (e.g., PCC, Swern oxidation) 2. Diethyl oxalate, NaOEt 3. Hydrazine hydrate | Ethyl 2-oxo-5-(propan-2-yl)pyrrolidine-4-carboxylate | 5-(Propan-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-ol | organic-chemistry.org |

| 5-(Propan-2-yl)pyrrolidin-3-one | 1. Formylation (e.g., with ethyl formate) 2. Phenylhydrazine | 4-Formyl-5-(propan-2-yl)pyrrolidin-3-one | 1-Phenyl-5-(propan-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | organic-chemistry.org |

| Table 1: Proposed Synthesis of Fused Pyrazoles from this compound. |

Formation of Pyrrole (B145914) Derivatives

The construction of a pyrrole ring fused to the existing pyrrolidine core, or the conversion of the pyrrolidine ring itself into a pyrrole, represents a significant synthetic transformation. One potential strategy involves a Paal-Knorr type synthesis. wikipedia.orgsynarchive.comorganic-chemistry.orgrgmcet.edu.inresearchgate.net This would necessitate the generation of a 1,4-dicarbonyl compound from the this compound backbone.

A hypothetical pathway could involve the oxidation of the alcohol to 5-(Propan-2-yl)pyrrolidin-3-one, followed by functionalization at the C2 and C4 positions to introduce carbonyl or masked carbonyl groups. However, a more direct approach might involve the dehydration of this compound to the corresponding pyrroline (B1223166), followed by subsequent oxidation or rearrangement to the aromatic pyrrole.

Another approach could involve the ring-opening of the pyrrolidine, followed by a recyclization strategy. For instance, reductive cleavage of the N-C2 bond, followed by functionalization and subsequent cyclization with a suitable reagent, could lead to the formation of a substituted pyrrole.

| Precursor | Reaction | Key Transformation | Product | Ref. |

| This compound | Dehydration and subsequent oxidation | Formation of a pyrroline intermediate followed by aromatization | 2-(Propan-2-yl)-1H-pyrrole | wikipedia.org |

| 5-(Propan-2-yl)pyrrolidin-3-one | Paal-Knorr synthesis with a 1,4-dicarbonyl precursor derived from the pyrrolidinone | Condensation with an amine source (e.g., ammonia) after conversion to a 1,4-dicarbonyl compound | Substituted pyrrolo[3,4-b]pyrrole derivative | wikipedia.orgsynarchive.com |

| Table 2: Plausible Routes to Pyrrole Derivatives. |

Construction of Oxadiazole, Thiadiazole, and Triazole Moieties

The synthesis of oxadiazole, thiadiazole, and triazole rings typically involves the cyclization of intermediates containing a hydrazide or thiohydrazide functionality. To append these heterocycles to the pyrrolidine scaffold of this compound, a carboxylic acid or a related functional group must first be introduced onto the pyrrolidine ring.

A feasible strategy would involve the protection of the secondary amine, followed by the introduction of a carboxyl group, for example, at the nitrogen atom or at one of the carbon atoms of the ring. Conversion of this carboxylic acid to the corresponding acid hydrazide would provide a key intermediate. This acid hydrazide can then be cyclized with various reagents to form the desired five-membered heterocycles.

Oxadiazoles: Cyclization of the acid hydrazide with reagents such as carbon disulfide (in the presence of a base followed by alkylation and oxidative cyclization) or triethyl orthoformate can yield 1,3,4-oxadiazoles. utar.edu.mymdpi.comopenmedicinalchemistryjournal.comnih.gov

Thiadiazoles: Treatment of the acid hydrazide with carbon disulfide and a base, followed by acidification, can lead to the formation of 1,3,4-thiadiazole-2-thiones. Alternatively, reaction with a thiocarbonyl source can also be employed.

Triazoles: Reaction of the acid hydrazide with an isothiocyanate followed by cyclization of the resulting acylthiosemicarbazide can afford 1,2,4-triazoles. organic-chemistry.orgisres.orgresearchgate.netresearchgate.netnih.gov

| Pyrrolidine Precursor | Reagent for Heterocycle Formation | Resulting Heterocycle |

| N-(Carboxy)pyrrolidine derivative | Hydrazine hydrate, then CS₂/KOH | 1,3,4-Oxadiazole |

| N-(Carboxy)pyrrolidine derivative | Hydrazine hydrate, then CS₂/KOH, then acidification | 1,3,4-Thiadiazole |

| N-(Carboxy)pyrrolidine derivative | Hydrazine hydrate, then PhNCS, then cyclization | 1,2,4-Triazole |

| Table 3: General Strategies for the Synthesis of Oxadiazole, Thiadiazole, and Triazole Derivatives from a Pyrrolidine Carboxylic Acid Precursor. |

Synthesis of Other Fused Heterocyclic Systems

The reactivity of the this compound scaffold can be exploited to construct a variety of other fused heterocyclic systems. researchgate.netacs.orgresearchgate.net The presence of both a nucleophilic nitrogen and a modifiable hydroxyl group allows for diverse annulation strategies.

For example, the conversion of the hydroxyl group to a leaving group would enable intramolecular cyclization reactions with a suitably functionalized N-substituent, leading to the formation of bicyclic systems. Alternatively, the pyrrolidin-3-one derivative can serve as a key intermediate for the synthesis of fused systems such as pyrrolo-pyridines or pyrrolo-pyrimidines through condensation reactions with appropriate binucleophiles.

Furthermore, [3+2] cycloaddition reactions involving azomethine ylides generated from the pyrrolidine nitrogen and a suitable carbonyl compound can be a powerful tool for constructing complex polycyclic systems containing a pyrrolidine ring.

| Pyrrolidine Intermediate | Reaction Type | Fused Heterocyclic System |

| 5-(Propan-2-yl)pyrrolidin-3-one | Condensation with a β-enaminone | Pyrrolo[3,4-b]pyridine |

| N-Allyl-5-(propan-2-yl)pyrrolidin-3-ol | Intramolecular Heck reaction | Dihydropyrrolo[1,2-a]pyrrol-5-ol |

| 5-(Propan-2-yl)pyrrolidin-3-one | Gewald reaction with a nitrile and elemental sulfur | Thieno[3,4-b]pyrrole |

| Table 4: Examples of Other Fused Heterocyclic Systems Synthesizable from this compound Derivatives. |

Applications As a Research Scaffold and Chemical Tool

Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300) makes it a useful chiral building block. In asymmetric synthesis, such building blocks are pre-existing enantiomerically pure molecules that are incorporated into a larger structure, transferring their stereochemistry to the final product. The substituted 3-hydroxypyrrolidine framework is particularly valuable. For instance, general synthetic strategies have been developed for creating 2,5-disubstituted 3-hydroxypyrrolidines, which serve as key intermediates in the synthesis of biologically active natural products like (+)-bulgecinine and (+)-preussin. nih.gov These methods, such as intramolecular iridium-catalyzed allylic aminations, allow for controlled, stereodivergent access to different isomers of the pyrrolidine (B122466) ring, demonstrating the scaffold's utility in constructing complex chiral molecules. nih.gov

Ligand and Auxiliary in Catalysis

In catalysis, a chiral auxiliary is a chemical compound that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com Pyrrolidine-based structures are frequently employed as organocatalysts and as ligands for transition metals. While specific examples detailing the use of this compound as a chiral auxiliary or ligand are not prominent in the literature, related structures like camphorsultam and oxazolidinones are widely used to induce asymmetry in reactions such as aldol (B89426) additions, alkylations, and Michael additions. wikipedia.org The principle relies on the auxiliary's rigid chiral structure to sterically hinder one face of the reactive intermediate, directing the approach of reagents to the opposite face and thereby creating the desired stereoisomer. wikipedia.org

Scaffold for the Design of Biologically Relevant Molecules (focus on chemical structure and in vitro mechanisms)

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comresearchgate.net Its utility stems from its three-dimensional geometry and the presence of a nitrogen atom that can act as a hydrogen bond acceptor or be further substituted to modulate pharmacological properties.

Precursor for Kinase Inhibitors (e.g., LRRK2, CHK1)

Substituted pyrrolidine rings are key components in the design of potent and selective kinase inhibitors. Leucine-rich repeat kinase 2 (LRRK2) is a therapeutic target for Parkinson's disease, and significant effort has been directed toward developing its inhibitors. nih.govnih.gov In one structure-guided design campaign, a (2R)-2-Methylpyrrolidin-1-yl group, a close structural analog of the 5-isopropylpyrrolidinyl moiety, was incorporated into a pyrrolo[2,3-d]pyrimidine scaffold. nih.gov This substitution was found to be highly effective, with the resulting compound 18 showing a high potency for the G2019S mutant of LRRK2. nih.gov X-ray crystallography revealed that the 2-methyl substituent on the pyrrolidine ring fits into a specific pocket near the Ala2016 residue of LRRK2, enhancing binding affinity. nih.gov This work highlights how stereochemically defined 5-alkylpyrrolidine scaffolds can be used to achieve high potency and selectivity for kinase targets.

| Compound Number | Target | In Vitro Potency (cKi) | Ligand Efficiency (LE) |

| 18 ((2R)-2-Methylpyrrolidin-1-yl derivative) | LRRK2 G2019S | 0.7 nM | 0.66 |

Data sourced from reference nih.gov.

Component in α-Glycosidase Inhibitor Development

α-Glucosidase inhibitors are a class of therapeutic agents used in the management of type 2 diabetes. nih.govnih.gov They function by delaying carbohydrate digestion in the gut, which lowers post-meal blood glucose levels. nih.gov Polyhydroxylated pyrrolidines, often referred to as iminosugars, are effective mimics of the natural carbohydrate substrates for these enzymes. researchgate.net The nitrogen atom in the ring becomes protonated at physiological pH, mimicking the oxocarbenium ion transition state of the glycosidic bond cleavage, leading to potent enzyme inhibition. nih.gov Although direct studies employing the this compound scaffold are limited, the broader class of pyrrolidine derivatives has been extensively investigated. For example, a series of N-substituted 2-(methoxymethyl)-5-phenylpyrrolidine-3,4-diol derivatives were synthesized and showed significant in vitro inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. nih.gov

Building Block for Compounds with Potential In Vitro Antimicrobial Activity

The search for new antimicrobial agents to combat rising drug resistance is a global priority. nih.gov The pyrrolidinone (or 5-oxopyrrolidine) scaffold, a close structural relative of pyrrolidinol, has been used to develop novel compounds with antimicrobial properties. In one study, a series of 5-oxopyrrolidine derivatives were synthesized and tested against a panel of bacteria. nih.gov One compound, 21 , which features a 5-nitrothiophene substituent, demonstrated promising and selective in vitro activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus (MRSA) strains. nih.gov Spiropyrrolidine derivatives have also shown good activity against clinical bacterial strains, with compound 5d being particularly potent against S. aureus. nih.gov These findings underscore the potential of the pyrrolidine core structure as a template for the development of new antibacterial agents. nih.govnih.gov

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 21 (5-oxopyrrolidine derivative) | Staphylococcus aureus ATCC 29213 | 4 µg/mL |

| 21 (5-oxopyrrolidine derivative) | Linezolid-resistant S. aureus | 4 µg/mL |

| 5d (Spiropyrrolidine derivative) | Staphylococcus aureus ATCC 25923 | 3.95 µM |

Scaffold for Molecules with Potential In Vitro Anticancer Activity

The pyrrolidinone scaffold is also a common feature in molecules designed for anticancer applications. mdpi.comresearchgate.netnih.gov Various derivatives have been synthesized and evaluated for their cytotoxic effects against human cancer cell lines. For example, a series of pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety were tested in vitro against several cancer cell lines. nih.gov Compound 13 from this series, which incorporates a 5-nitrothiophene group, was identified as the most active, showing potent cytotoxicity against melanoma (IGR39), prostate (PPC-1), triple-negative breast (MDA-MB-231), and pancreatic (Panc-1) cancer cell lines. nih.gov In another study, spiropyrrolidine hybrids were evaluated, with compound 5e showing significant activity against the A549 lung cancer cell line, which was found to be mediated by the induction of apoptosis. nih.gov

| Compound | Cancer Cell Line | In Vitro Potency (EC50/IC50) |

| 13 (Pyrrolidinone-hydrazone) | IGR39 (Melanoma) | 2.50 µM |

| 13 (Pyrrolidinone-hydrazone) | PPC-1 (Prostate) | 3.63 µM |

| 13 (Pyrrolidinone-hydrazone) | MDA-MB-231 (Breast) | 5.10 µM |

| 5e (Spiropyrrolidine hybrid) | A549 (Lung) | ~25 µM (at 24h) |

Data sourced from references nih.govnih.gov.

Despite extensive research, no direct applications of the chemical compound This compound as an intermediate in the synthesis of non-clinical neurochemical probes or in the development of chemical probes for biological system interrogation have been identified in the public domain.

The pyrrolidine ring system is a well-established and versatile scaffold in medicinal chemistry and drug discovery, particularly for central nervous system (CNS) disorders. nih.govgoogle.comx-mol.net Its three-dimensional structure and the presence of stereogenic centers make it an attractive core for the design of novel bioactive molecules. nih.govgoogle.com The substitution pattern on the pyrrolidine ring can be tailored to achieve specific interactions with biological targets.

However, a thorough review of scientific literature and patent databases did not yield any specific examples where this compound was utilized as a starting material or a key intermediate for the development of the following:

Neurochemical Probes (non-clinical): These are essential tools for studying the function and dysfunction of the nervous system at a molecular level. They are often designed to interact with specific receptors, enzymes, or transporters in the brain to elucidate their roles in neurological processes.

Chemical Probes for Biological System Interrogation: These are small molecules used to study and manipulate biological systems. They can be employed for target identification, validation, and understanding the mechanisms of action of potential therapeutic agents.

While numerous substituted pyrrolidinol derivatives have been synthesized and investigated for various biological activities, the specific compound this compound does not appear to be a commonly used precursor in the context of neurochemical probe development. Research in this area often focuses on other pyrrolidine-based structures to achieve desired pharmacological profiles.

Therefore, due to the lack of available information specifically detailing the use of this compound for the applications outlined in the requested article, it is not possible to provide a detailed report on its role as a research scaffold and chemical tool in the synthesis of neurochemical probes.

Future Research Directions and Emerging Trends

Development of Novel Cascade and Multicomponent Reactions

The principles of green chemistry and the demand for rapid access to molecular complexity have propelled the development of cascade and multicomponent reactions (MCRs). These one-pot strategies offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For the synthesis of substituted pyrrolidines like 5-(Propan-2-yl)pyrrolidin-3-ol (B6148300), the design of novel cascade and MCRs represents a significant and promising research avenue.

Future efforts will likely focus on the development of catalytic cascade reactions that can construct the pyrrolidine (B122466) core with the desired substituents in a single, seamless operation. For instance, a potential cascade could involve an initial platinum-catalyzed cycloisomerization of an appropriately substituted alkynamine, followed by a Brønsted acid-promoted nucleophilic addition. nih.gov The strategic design of starting materials will be crucial to install the propan-2-yl and hydroxyl groups at the correct positions.

Multicomponent reactions, particularly those involving 1,3-dipolar cycloadditions of azomethine ylides, are another area ripe for exploration. tandfonline.com The development of a three-component reaction between an aldehyde, an amino acid ester, and a dipolarophile could provide a convergent and highly flexible route to a variety of substituted pyrrolidines. tandfonline.com Tailoring the components to include a source for the propan-2-yl group would allow for the direct synthesis of the this compound scaffold. The key challenge and focus of future research will be to achieve high levels of diastereoselectivity and enantioselectivity in these complex transformations.

| Reaction Type | Potential Starting Materials | Key Advantages |

| Catalytic Cascade | Substituted Alkynamines, Alkenes/Alkynes | High atom economy, operational simplicity |

| Multicomponent Reaction | Aldehydes, Amino Acid Esters, Dipolarophiles | Convergent synthesis, molecular diversity |

Advanced Automation and Flow Chemistry in Synthesis

The synthesis of enantiomerically pure chiral compounds like this compound often requires precise control over reaction parameters. Advanced automation and flow chemistry are emerging as powerful tools to meet these demands, offering enhanced reproducibility, safety, and scalability. rsc.org

The application of continuous flow protocols for the synthesis of chiral pyrrolidine libraries has already demonstrated the potential of this technology. rsc.org A key future direction will be the development of a continuous flow process specifically for the synthesis of this compound. This would involve the design of a microfluidic reactor system that allows for the precise control of temperature, pressure, and reaction time, leading to high yields and superior diastereocontrol. rsc.org Such a system could enable the rapid and scalable production of this important building block.

Furthermore, the integration of in-line purification and analysis techniques within an automated flow chemistry platform would create a fully autonomous system for the synthesis and optimization of pyrrolidine derivatives. This would not only accelerate the discovery of new synthetic routes but also facilitate the rapid generation of analogs for structure-activity relationship studies.

Integration of Machine Learning in Reaction Prediction and Optimization

The vast and complex parameter space of chemical reactions presents a significant challenge for traditional optimization methods. Machine learning (ML) is rapidly emerging as a transformative tool for predicting reaction outcomes and optimizing reaction conditions. beilstein-journals.org For the synthesis of this compound, ML algorithms can be employed to predict the stereoselectivity of a given reaction, a critical factor for obtaining the desired enantiomer. semanticscholar.orgnih.gov

Future research will focus on developing robust ML models trained on large datasets of stereoselective reactions leading to pyrrolidine derivatives. These models, which can range from linear regression methods like LASSO to more complex algorithms like Random Forests and Deep Neural Networks, can learn the intricate relationships between starting materials, catalysts, solvents, and the resulting stereochemical outcome. nih.govbohrium.comarxiv.orgarxiv.org By inputting the features of a proposed synthesis for this compound, these models could predict the enantiomeric excess with a high degree of accuracy.

Moreover, the combination of ML with automated reaction platforms can create a closed-loop optimization system. beilstein-journals.org In this paradigm, an ML algorithm would suggest a set of reaction conditions, which would then be performed by an automated synthesizer. The results would be fed back to the algorithm, which would then refine its predictions and suggest the next set of experiments. This iterative process can rapidly identify the optimal conditions for the synthesis of this compound with high yield and stereoselectivity.

| Machine Learning Application | Potential Impact on Synthesis |

| Stereoselectivity Prediction | Rational selection of catalysts and conditions for desired enantiomer |

| Reaction Optimization | Rapid identification of optimal yield and purity |

| Autonomous Synthesis | Closed-loop optimization for efficient process development |

Deeper Exploration of Stereoelectronic Effects and Conformational Dynamics

The biological activity and material properties of molecules are intrinsically linked to their three-dimensional structure. For this compound, a deeper understanding of its stereoelectronic effects and conformational dynamics is crucial for the rational design of its applications. The pyrrolidine ring is not planar and exists in a dynamic equilibrium between different puckered conformations, typically described as "up" (Cγ-exo) and "down" (Cγ-endo) puckers. nih.gov

The substituents on the pyrrolidine ring play a significant role in dictating the preferred conformation. Quantum mechanical studies on proline and hydroxyproline (B1673980) have shown that electronegative substituents at the 4-position (analogous to the 3-position in our target molecule) influence the ring pucker. nih.gov Specifically, a 4(R)-hydroxyl group, as seen in hydroxyproline, stabilizes the "up" pucker. nih.gov This is due to favorable hyperconjugative interactions between vicinal C-H bonding and C-X antibonding orbitals. nih.gov